

Application Notes and Protocols for the Analytical Quantification of (5R)-Dinoprost Tromethamine

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Compound of Interest

Compound Name: (5R)-Dinoprost tromethamine

Cat. No.: B155058

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **(5R)-Dinoprost tromethamine**, a synthetic analog of the naturally occurring prostaglandin F2 alpha, is a potent luteolytic agent used in veterinary and human medicine.^[1] Accurate and precise quantification of this active pharmaceutical ingredient (API) is critical for quality control, pharmacokinetic studies, and formulation development. This document provides detailed application notes and protocols for the analytical quantification of **(5R)-Dinoprost tromethamine** using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Analytical Methods Overview

A variety of analytical methods are employed for the quantification of Dinoprost tromethamine. The choice of method often depends on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control versus bioanalysis). The most common techniques are HPLC with UV detection and LC-MS/MS.^{[2][3][4]}

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the assay of Dinoprost tromethamine in pharmaceutical formulations.^[3] It offers good precision and accuracy for quantifying the bulk drug and its related substances.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the method of choice for quantifying low concentrations of Dinoprost and its metabolites in complex biological matrices such as plasma and urine.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) UHPLC-MS/MS methods further enhance throughput and resolution.[\[2\]](#)[\[4\]](#)

The following sections provide detailed protocols and quantitative data for these methods.

Data Presentation: Quantitative Method Parameters

The following tables summarize the key quantitative parameters for the HPLC and UHPLC-MS/MS methods for the analysis of **(5R)-Dinoprost tromethamine**.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters

Parameter	USP Assay Method
Column	L1 packing (e.g., C18), 3.9 mm x 15 cm
Mobile Phase	Acetonitrile, Monobasic potassium phosphate buffer, pH adjusted
Flow Rate	~2 mL/min
Detector	UV at 200 nm [3]
Injection Volume	~10 µL [3]
Standard Concentration	~1.0 mg/mL [3]
Assay Preparation	~25.0 mg of Dinoprost Tromethamine in a 25-mL volumetric flask

Table 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method Parameters

Parameter	Published Method for Prostaglandins[2] [4]
Column	Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7-μm)[9]
Mobile Phase	A: 0.1% formic acid in water; B: Acetonitrile[9]
Gradient Elution	Detailed gradient profile provided in the protocol section
Flow Rate	0.4 mL/min
Injection Volume	2.0 μL[2]
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative
MS/MS Detection	Multiple Reaction Monitoring (MRM)[2][4]
Linearity Range	0.1 to 10 μg/mL[2][4]
Internal Standard	PGF2α-d4[2]

Experimental Protocols

This section provides detailed, step-by-step protocols for the quantification of **(5R)-Dinoprost tromethamine**.

Protocol 1: HPLC-UV Assay for Bulk Drug Substance

This protocol is adapted from the USP monograph for Dinoprost Tromethamine and is suitable for determining the purity and concentration of the bulk drug.[3]

3.1.1. Materials and Reagents

- **(5R)-Dinoprost Tromethamine** Reference Standard (RS)
- **(5R)-Dinoprost Tromethamine** sample
- Acetonitrile (HPLC grade)

- Monobasic potassium phosphate
- Phosphoric acid
- Water (HPLC grade)

3.1.2. Equipment

- HPLC system with a UV detector
- Analytical balance
- Volumetric flasks (25 mL, 50 mL)
- Pipettes
- Syringe filters (0.45 µm)

3.1.3. Chromatographic Conditions

- Column: L1 packing (e.g., C18), 3.9 mm x 15 cm
- Mobile Phase: Prepare a filtered and degassed mixture of a suitable buffer (e.g., 0.05 M potassium phosphate, pH adjusted to 3.5 with phosphoric acid) and acetonitrile (e.g., 60:40 v/v).
- Flow Rate: 2 mL/min
- Detection Wavelength: 200 nm[3]
- Injection Volume: 10 µL[3]
- Column Temperature: Ambient

3.1.4. Preparation of Solutions

- Standard Preparation (1.0 mg/mL): Accurately weigh about 25 mg of USP Dinoprost Tromethamine RS, transfer to a 25-mL volumetric flask, dissolve in and dilute with Mobile Phase to volume, and mix.[3]

- Assay Preparation (1.0 mg/mL): Accurately weigh about 25 mg of the Dinoprost Tromethamine sample, transfer to a 25-mL volumetric flask, dissolve in and dilute with Mobile Phase to volume, and mix.[3]

3.1.5. Procedure

- Separately inject equal volumes (about 10 µL) of the Standard preparation and the Assay preparation into the chromatograph.[3]
- Record the chromatograms for a run time sufficient to elute the main peak and any impurities.
- Measure the peak area responses for the major peaks.
- Calculate the percentage of (C₂₀H₃₄O₅·C₄H₁₁NO₃) in the portion of Dinoprost Tromethamine taken by the formula:

$$\% \text{ Assay} = (\text{Peak Area}_{\text{Assay}} / \text{Peak Area}_{\text{Standard}}) \times (\text{Concentration}_{\text{Standard}} / \text{Concentration}_{\text{Assay}}) \times 100$$

Protocol 2: UHPLC-MS/MS Quantification in Pharmaceutical Samples

This protocol is based on a published method for the analysis of prostaglandins and is suitable for the sensitive and selective quantification of Dinoprost.[2][4]

3.2.1. Materials and Reagents

- **(5R)-Dinoprost Tromethamine** standard
- PGF2α-d4 (Internal Standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)

- Water (LC-MS grade)

3.2.2. Equipment

- UHPLC system coupled to a triple quadrupole mass spectrometer
- Analytical balance
- Volumetric flasks
- Pipettes
- Centrifuge

3.2.3. Chromatographic and Mass Spectrometric Conditions

- Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7- μ m)[9]
- Mobile Phase A: 0.1% formic acid in water[9]
- Mobile Phase B: Acetonitrile[9]
- Gradient Program:
 - 0-0.5 min: 90% A
 - 0.5-1.0 min: Linear gradient to 10% A
 - 1.0-1.4 min: Hold at 10% A
 - 1.4-1.5 min: Linear gradient to 90% A
 - 1.5-2.0 min: Hold at 90% A[9]
- Flow Rate: 0.4 mL/min
- Injection Volume: 2.0 μ L[2]
- Column Temperature: 40°C[9]

- Ionization: Electrospray Ionization (ESI), positive or negative mode (optimization required)
- MRM Transitions: To be determined by infusing standard solutions of Dinoprost and PGF2 α -d4.

3.2.4. Preparation of Solutions

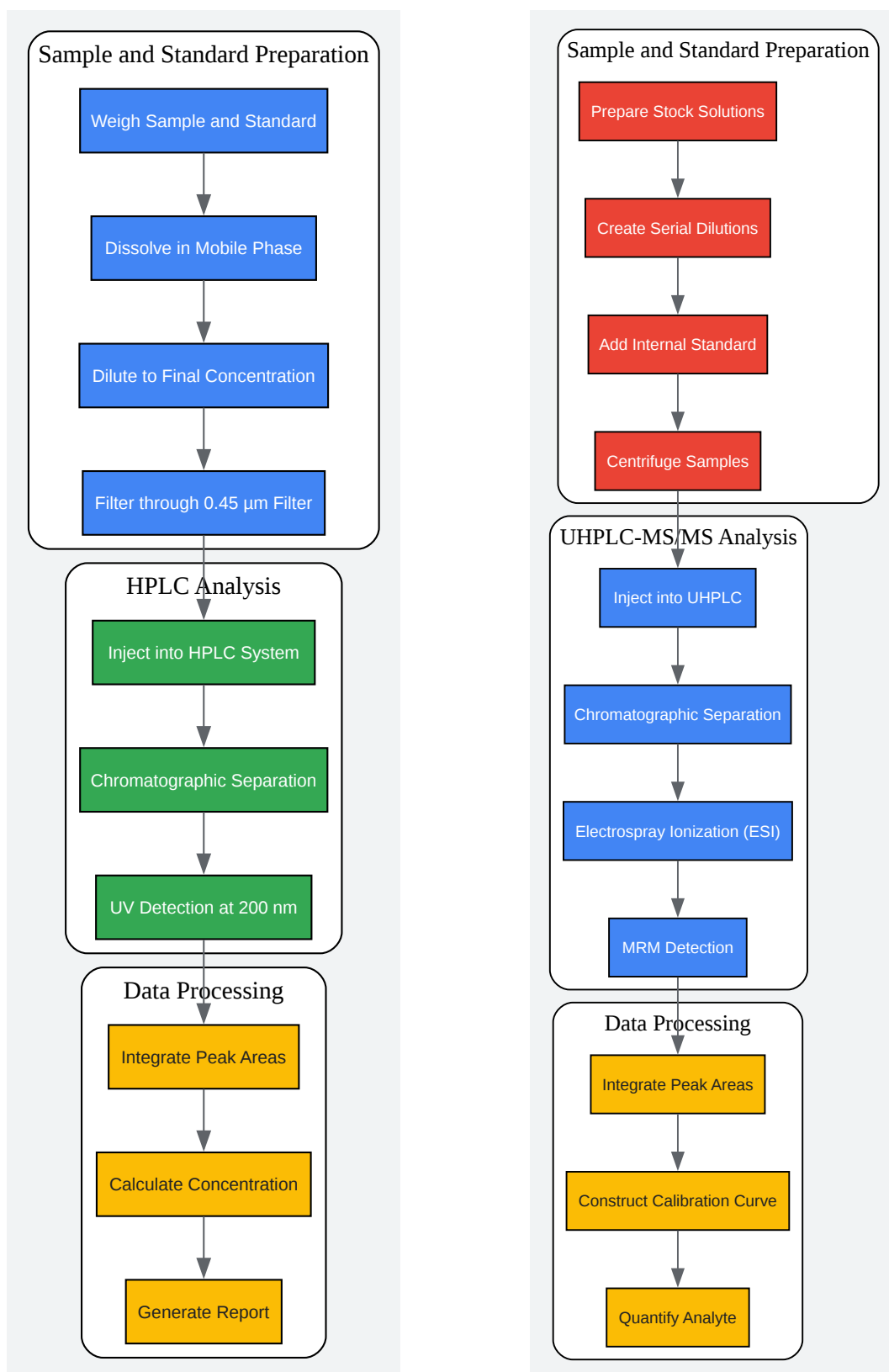
- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Dinoprost tromethamine in methanol.
- Working Standard Solutions (0.1 to 10 μ g/mL): Prepare a series of dilutions from the stock solution with methanol.[\[2\]](#)
- Internal Standard Working Solution (1 μ g/mL): Prepare a solution of PGF2 α -d4 in methanol.[\[2\]](#)
- Calibration Standards: To 10 μ L of each working standard solution, add 80 μ L of methanol and 10 μ L of the IS working solution. Centrifuge at 13,500 rpm for 1 min before injection.[\[2\]](#)

3.2.5. Procedure

- Inject 2.0 μ L of each calibration standard into the UHPLC-MS/MS system.
- Acquire data in MRM mode.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- For sample analysis, prepare the sample in a similar manner to the calibration standards and inject it into the system.
- Quantify the amount of Dinoprost in the sample using the calibration curve.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the analytical quantification of **(5R)-Dinoprost tromethamine**.



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